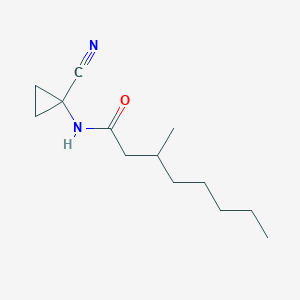
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide, also known as THPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. THPP is a small molecule that belongs to the class of benzamides, which are known for their diverse pharmacological activities.
Scientific Research Applications
Synthesis and Chemical Properties
Research into similar compounds, such as N-(pyridin-3-yl)benzamides, has demonstrated a wide range of synthesis methods and chemical properties. For instance, compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide have been synthesized from salicylic acid and 4-aminopyridine, highlighting the versatility of pyridinyl benzamides in chemical synthesis under various reaction conditions to achieve high yield and selectivity (H. Dian, 2010).
Biological Applications
Studies have also explored the biological activities of structurally related compounds. For example, N-(3-Hydroxy-2-pyridyl)benzamides have shown significant antibacterial activity, indicating the potential of such compounds in developing new antibacterial agents (A. Mobinikhaledi, N. Forughifar, S. Shariatzadeh, M. Fallah, 2006). This suggests that N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(trifluoromethyl)benzamide could potentially have similar applications in the realm of antibacterial or other biologically relevant fields.
Environmental and Catalytic Applications
The photocatalytic degradation of related pyridine compounds in water, such as pyridine itself, has been extensively studied, indicating the environmental applications of such chemical structures in purifying water from noxious chemicals (C. Maillard-Dupuy, C. Guillard, H. Courbon, P. Pichat, 1994). Additionally, the copper-promoted regio- and chemoselective hydroxylation of benzamides, including pyridine ligand-enhanced reactions, underscores the significance of these compounds in synthetic chemistry, particularly in selective functionalization of aromatic compounds (B. Singh, R. Jana, 2016).
properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c17-16(18,19)12-5-3-4-11(8-12)15(24)20-9-13(22)10-21-7-2-1-6-14(21)23/h1-8,13,22H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZSMJELUHDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469180.png)
![2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2469183.png)
![Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2469185.png)




![Methyl 3-[2-(2-formylhydrazino)-1,3-thiazol-4-yl]propanoate](/img/structure/B2469195.png)
![3-methyl-5-((4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2469196.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2469200.png)

![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)